Alloferin, also known as alcuronium chloride, is a semi-synthetic non-depolarizing neuromuscular blocking agent derived from toxiferine, a potent naturally occurring curare alkaloid. [, ] It is classified as an aminosteroid and plays a significant role in scientific research for investigating neuromuscular transmission, cholinergic mechanisms, and histamine release.
Alcuronium chloride is classified as a non-depolarizing neuromuscular blocker. It acts as a competitive antagonist at nicotinic acetylcholine receptors located at the neuromuscular junction, preventing muscle contraction.
Alcuronium chloride is synthesized through a specific chemical modification of C-toxiferine I. The synthesis process involves:
This synthetic route enhances the compound's pharmacological properties, leading to its use as an effective neuromuscular blocker .
Alcuronium chloride is involved in several chemical reactions:
Alcuronium chloride acts as a competitive antagonist at nicotinic acetylcholine receptors located at the neuromuscular junction. Its mechanism can be summarized as follows:
The compound's ability to elicit histamine release is noted but occurs at lower potency than other neuromuscular blockers like tubocurarine .
Alcuronium chloride exhibits several notable physical and chemical properties:
Key data include:
Alcuronium chloride is primarily used in clinical settings for:
Alcuronium chloride is synthesized through strategic chemical modification of C-toxiferine I, a bis-quaternary alkaloid naturally occurring in Strychnos toxifera. This parent compound exhibits exceptionally prolonged neuromuscular blocking activity, rendering it clinically impractical for routine surgical use. The semi-synthetic process involves selective N-demethylation followed by allylic functionalization: replacement of both N-methyl groups with N-allyl moieties (CH₂CH=CH₂). This structural alteration yields N,N-diallyl-bis-nortoxiferine, commercially designated as alcuronium chloride [2].
The introduction of allyl groups induces profound changes in pharmacokinetic behavior compared to the parent alkaloid. While C-toxiferine I possesses an extremely long duration of action, alcuronium chloride demonstrates a significantly shorter neuromuscular blockade (typically 30-60 minutes) and a ~1.5-fold increase in potency relative to tubocurarine . This enhanced clinical profile stems primarily from the allyl groups providing potential sites for biotransformation and accelerated elimination. Crucially, alcuronium chloride retains the characteristic dimeric bis-quaternary ammonium structure essential for binding to nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. The molecular weight of the resulting compound is 666.91 g/mol with the chemical formula C₄₄H₅₀N₄O₂²⁺·2Cl⁻ [3].
Table 1: Key Structural and Functional Changes from C-Toxiferine I to Alcuronium Chloride
Property | C-Toxiferine I | Alcuronium Chloride | Pharmacological Consequence |
---|---|---|---|
N-Substituents | N-Methyl | N-Allyl | Introduction of metabolically labile sites |
Duration of Action | Very long (> hours) | Moderate (30-60 min) | Enhanced clinical utility |
Relative Potency | Reference | ~1.5x tubocurarine | Reduced dose requirement |
Biotransformation | Minimal | Hepatic allyl oxidation | Shorter elimination half-life (2-4 hrs) |
Elimination | Not specified | Renal (70-90% unchanged) | Dependency on renal function |
The N-allyl substitution strategy employed in alcuronium chloride represents a pivotal approach in neuromuscular blocking agent (NMBA) development. This modification exploits the enhanced metabolic lability of allylic systems compared to simpler alkyl chains. The allyl group (CH₂-CH=CH₂) possesses unique electronic and steric properties: the electron-rich alkene π-bond facilitates oxidative metabolism, while the allylic methylene group (CH₂) is susceptible to enzymatic oxidation. Furthermore, the spatial bulk of the allyl moiety influences receptor binding affinity and allosteric interactions at the nAChR .
Comparative analysis with other NMBAs highlights the significance of this substitution:
The synthetic accessibility of allyl halides like allyl chloride (CH₂=CHCH₂Cl) underpins their utility in N-alkylation reactions. Modern methods employ diverse catalysts and conditions for allylation:
Table 2: Structural Analogs of Alcuronium Chloride Featuring Allyl or Related Substitutions
Compound | N-Substituent R₁ | N-Substituent R₂ | Key Metabolic Pathway | Impact on Duration |
---|---|---|---|---|
Alcuronium | Allyl (-CH₂CH=CH₂) | Allyl (-CH₂CH=CH₂) | Allylic oxidation | Intermediate |
Pancuronium | CH₂-β-Pyrrolidinyl | CH₂-β-Pyrrolidinyl | Very slow deacetylation | Long |
Vecuronium | Allyl (-CH₂CH=CH₂) | CH₂-β-Pyrrolidinyl | Hepatic deallylation (CYP3A4) | Intermediate |
Rocuronium | Allyl (-CH₂CH=CH₂) | Tetrahydrofuran-2-ylmethyl | Hepatic clearance | Rapid-Intermediate |
The allyl groups in alcuronium chloride are central to its metabolic fate, primarily undergoing hepatic microsomal oxidation. The principal pathway involves allylic hydroxylation catalyzed by cytochrome P450 enzymes (CYPs), particularly CYP3A4. This oxidation occurs at the exposed methylene (CH₂) position adjacent to the double bond, generating highly reactive epoxide intermediates (e.g., glycidol derivatives, -CH(O)CH-CH₂) [5]. These unstable epoxides are rapidly hydrolyzed by epoxide hydrolases to yield the corresponding 1,2-dihydroxypropyl metabolites (-CH(OH)CH(OH)CH₃). Unlike the parent compound, these diols possess significantly reduced affinity for nAChRs and exhibit enhanced water solubility, facilitating renal excretion [3] [5].
Approximately 10-30% of administered alcuronium chloride undergoes metabolic transformation via this allylic oxidation pathway. The majority (70-90%) is excreted unchanged in urine via glomerular filtration, highlighting a significant dependence on renal function for elimination. The renal clearance is approximately 1.3 mL/kg/min. The elimination half-life ranges from 2-4 hours, reflecting the combined contributions of renal excretion and hepatic biotransformation. The relatively minor role of metabolism explains why alcuronium's duration is less affected by hepatic impairment compared to agents like vecuronium, but significantly prolonged in renal failure [3].
Table 3: Biotransformation Pathways of Alcuronium Chloride's Allyl Groups
Metabolic Step | Enzyme System | Chemical Transformation | Product/Biological Consequence |
---|---|---|---|
Allylic Hydroxylation | Cytochrome P450 (CYP3A4) | -CH₂-CH=CH₂ → -CH(OH)-CH=CH₂ | Unstable carbinol |
Epoxidation | Cytochrome P450 (CYP3A4) | -CH₂-CH=CH₂ → -CH\ -CH2 | Electrophilic epoxide intermediate |
Epoxide Hydrolysis | Microsomal Epoxide Hydrolase | -CH\ -CH2 → -CH(OH)-CH(OH)-CH₃ | Inactive diol metabolite (renal excretion) |
Glucuronidation | UDP-Glucuronosyltransferases | Conjugation of hydroxylated metabolites | Enhanced water solubility and elimination |
The biotransformation of the allyl groups exemplifies a deliberate prodrug strategy in NMBA design. While alcuronium itself is not a prodrug, the incorporation of metabolically labile allyl functions converts the persistent C-toxiferine I molecule into a drug with a controllable duration. This principle—using enzymatically vulnerable functionalities like allyl groups to limit duration—became a cornerstone in developing subsequent agents such as vecuronium and rocuronium [2] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7